MFCD07640169
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Overview
Description
MFCD07640169 is a complex organic compound with a unique structure that combines an imidazo[1,2-a]benzimidazole core with a carbonylamino group and a methylbutanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD07640169 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]benzimidazole ring system.
Introduction of the Carbonylamino Group: The carbonylamino group is introduced through a reaction with an appropriate amine and a carbonyl-containing reagent, such as an acid chloride or anhydride.
Attachment of the Methylbutanoic Acid Side Chain: The final step involves the coupling of the imidazo[1,2-a]benzimidazole derivative with a methylbutanoic acid derivative using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
MFCD07640169 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the imidazo[1,2-a]benzimidazole core or the side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
MFCD07640169 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of MFCD07640169 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features but different functional groups.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic core but different substituents.
Uniqueness
MFCD07640169 is unique due to its combination of an imidazo[1,2-a]benzimidazole core with a carbonylamino group and a methylbutanoic acid side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
Overview
MFCD07640169, also known as N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide, is a compound that has garnered attention for its potential biological activities. Research indicates that it may possess anti-inflammatory and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Modulation : It interacts with cellular receptors, affecting signal transduction pathways that regulate inflammation and cell proliferation.
- Gene Expression : this compound can alter the expression of genes associated with inflammation and apoptosis, contributing to its therapeutic effects.
Anti-inflammatory Properties
Studies have shown that this compound exhibits significant anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. The compound's ability to reduce inflammation suggests potential applications in treating conditions characterized by chronic inflammation.
Anticancer Activity
Preliminary research indicates that this compound may also have anticancer properties. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in various models. The specific pathways through which it exerts these effects are still under investigation, but initial findings are promising for its use in cancer therapy.
Case Studies
Several case studies have explored the biological activity of this compound:
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Case Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects of this compound in a rat model of arthritis.
- Findings : The administration of the compound significantly reduced swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
-
Case Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects of this compound on various cancer cell lines.
- Findings : The compound demonstrated a dose-dependent reduction in cell viability across multiple cancer types, including breast and colon cancer cells. Mechanistic studies indicated activation of apoptotic pathways.
Research Findings
A summary of key research findings related to this compound is presented in the following table:
Study Focus | Methodology | Key Findings |
---|---|---|
Anti-inflammatory | In vivo rat model | Significant reduction in inflammatory markers |
Anticancer activity | In vitro cancer cell assays | Dose-dependent cytotoxicity in multiple cell lines |
Mechanism exploration | Molecular docking studies | Potential binding to specific enzymes and receptors |
Properties
IUPAC Name |
(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9(2)12(13(20)21)17-15(22)19-8-7-18-11-6-4-3-5-10(11)16-14(18)19/h3-6,9,12H,7-8H2,1-2H3,(H,17,22)(H,20,21)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENJGQNAQVUNIK-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.